The Discovery and Development of Aliskiren: A Technical Guide to the First Direct Renin Inhibitor
The Discovery and Development of Aliskiren: A Technical Guide to the First Direct Renin Inhibitor
Introduction
Aliskiren (brand names Tekturna and Rasilez) represents a milestone in cardiovascular pharmacology as the first orally active, non-peptide direct renin inhibitor approved for the treatment of essential hypertension.[1][2] Its development, spearheaded by Novartis and Speedel, was the culmination of decades of research aimed at targeting the initial, rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS).[1] This system is a critical regulator of blood pressure and fluid balance, and its over-activation is a key factor in the pathophysiology of hypertension.[3] Unlike previous antihypertensive classes that act downstream in the RAAS cascade, Aliskiren provides a unique mechanism by directly blocking the enzymatic activity of renin, thereby preventing the conversion of angiotensinogen to angiotensin I and subsequent downstream effects.[4][5] This guide provides a detailed overview of the discovery, mechanism of action, development, and clinical evaluation of Aliskiren.
Discovery and Structure-Based Design
The journey to a clinically effective renin inhibitor was fraught with challenges. Early attempts focused on peptide-based inhibitors, which, while potent, suffered from poor oral bioavailability and short half-lives, rendering them clinically unviable.[6] The breakthrough came with a shift towards non-peptide mimetics and the application of structure-based drug design.[6][7]
At Ciba-Geigy (now Novartis), the clinical development of an earlier peptidomimetic inhibitor, CGP38560, was halted due to poor pharmacokinetics.[7] This failure prompted a new strategy centered on identifying truly non-peptide scaffolds. Researchers utilized a homology model of the human renin enzyme to understand the binding interactions of previous inhibitors.[7][8] This model served as the foundation for a structure-based design approach that ultimately led to the discovery of Aliskiren.[6][7]
The process involved:
-
Homology Modeling: Creating a 3D structural model of the renin active site to visualize inhibitor binding.
-
Lead Identification: Screening for novel, non-peptide chemical series that could fit into the active site and disrupt its function.[7]
-
Lead Optimization: Systematically modifying the chemical structure of lead compounds to improve potency, selectivity, and pharmacokinetic properties. A key focus was the modification of the P2' position of the lead compound class, which resulted in Aliskiren (also known as CGP060536B or SPP100).[9]
This rational design approach successfully produced a highly potent and selective inhibitor with favorable oral bioavailability, overcoming the primary obstacle that had hindered renin inhibitor development for over two decades.[6][9]
Mechanism of Action: Targeting the RAAS at its Source
Aliskiren exerts its antihypertensive effect by directly inhibiting renin, the enzyme that catalyzes the first and rate-limiting step in the RAAS cascade.[10]
The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a hormonal cascade that regulates blood pressure. When blood pressure drops, the kidneys release renin. Renin cleaves angiotensinogen (produced by the liver) to form the inactive decapeptide, angiotensin I.[11] Angiotensin-Converting Enzyme (ACE), found primarily in the lungs, then converts angiotensin I into the potent vasoconstrictor, angiotensin II.[11] Angiotensin II has multiple effects that increase blood pressure, including constricting blood vessels, stimulating the release of aldosterone from the adrenal cortex (which promotes sodium and water retention), and stimulating the release of antidiuretic hormone (ADH).[11]
// Place the inhibition symbol over the renin arrow {rank=same; Angiotensinogen; X_Inhibition; Angiotensin_I;} } . Caption: The RAAS cascade and Aliskiren's inhibition point.
Aliskiren's Specific Action
Aliskiren binds with high affinity to the active site of renin, specifically the S3bp binding pocket, which is essential for its enzymatic activity.[1][12] This binding prevents renin from cleaving angiotensinogen, thus blocking the formation of angiotensin I and all subsequent products of the cascade.[1][13] This action leads to a significant decrease in Plasma Renin Activity (PRA).[14]
A key differentiator from ACE inhibitors and Angiotensin Receptor Blockers (ARBs) is Aliskiren's effect on renin levels. While ACE inhibitors and ARBs also lower blood pressure, they interrupt a negative feedback loop, leading to a compensatory rise in both plasma renin concentration and PRA.[4][10] In contrast, Aliskiren decreases PRA despite causing an even greater compensatory increase in plasma renin concentration.[4][15]
Pharmacokinetics and Pharmacodynamics
The clinical utility of Aliskiren is defined by its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles.
Pharmacokinetics
Aliskiren is characterized by low oral bioavailability and a long half-life, which allows for once-daily dosing.[16] It is primarily eliminated unchanged via the hepatobiliary route.[14][17]
| Parameter | Value | Reference |
| Oral Bioavailability | ~2.6% | [14][17] |
| Time to Peak Plasma Conc. (Tmax) | 1 - 3 hours | [14][17] |
| Plasma Protein Binding | 47% - 51% | [14][17] |
| Elimination Half-life | ~24 - 40 hours | [10][16][18] |
| Metabolism | Minor (~20%), primarily by CYP3A4 | [5][17] |
| Excretion | Primarily fecal (biliary); ~0.6% in urine | [14][17] |
| Table 1: Pharmacokinetic Properties of Aliskiren |
Pharmacodynamics
The primary pharmacodynamic effect of Aliskiren is the dose-dependent reduction of PRA, by up to 80%.[14][19] This leads to decreased levels of angiotensin I and angiotensin II, resulting in reduced blood pressure.[5] Steady-state plasma concentrations are typically reached within 7-8 days of consistent daily administration.[14]
| Parameter | Value | Reference |
| Human Renin IC50 | 0.6 nmol/L | [17][19] |
| Table 2: In Vitro Potency of Aliskiren |
Experimental Protocols
The development and evaluation of Aliskiren involved specific in vitro assays and preclinical models tailored to its unique mechanism and species specificity.
In Vitro Renin Inhibition Assay
A common method to screen for renin inhibitors is a fluorometric assay. This assay measures the enzymatic activity of renin by detecting the cleavage of a synthetic peptide substrate.
Methodology:
-
Reagent Preparation: A synthetic FRET (Förster Resonance Energy Transfer) peptide substrate is used, which contains a fluorophore and a quencher at opposite ends. Active human renin enzyme is prepared in an assay buffer.
-
Reaction Setup: The assay is typically run in a 96-well microplate.
-
Control Wells: Contain renin enzyme and the FRET substrate.
-
Inhibitor Wells: Contain renin enzyme, the FRET substrate, and the test compound (e.g., Aliskiren).
-
Blank Wells: Contain the substrate but no enzyme to measure background fluorescence.
-
-
Incubation: The plate is incubated at 37°C, allowing the renin to cleave the substrate.
-
Measurement: When the substrate is cleaved, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. This signal is measured over time using a fluorescent microplate reader (e.g., Ex/Em = 328/552 nm).[20]
-
Data Analysis: The rate of substrate hydrolysis is calculated from the slope of the fluorescence signal over time. The percentage of inhibition is determined by comparing the rate in the inhibitor wells to the control wells.[21] The IC50 value, the concentration of inhibitor required to reduce renin activity by 50%, is then calculated.
Preclinical Animal Models
A significant challenge in the preclinical development of renin inhibitors is the high species specificity of renin. Human renin is not effectively inhibited by Aliskiren at concentrations that inhibit rat renin, and vice-versa.[22] Therefore, standard hypertensive rat models were not ideal. Preclinical efficacy studies relied on:
-
Primates: Sodium-depleted marmosets were used to demonstrate the in vivo blood pressure-lowering effects of Aliskiren.[6][9]
-
Transgenic Models: A novel transgenic rat model expressing both human renin and human angiotensinogen was developed to allow for in vivo testing in a rodent model.[18]
Clinical Development and Efficacy
Aliskiren underwent extensive clinical trials involving over 12,000 patients to establish its efficacy and safety profile for the treatment of hypertension.[14][23] It was approved by the U.S. Food and Drug Administration (FDA) on March 5, 2007.[24][25]
Monotherapy and Combination Therapy
Clinical studies demonstrated that Aliskiren, at doses of 150 mg and 300 mg once daily, effectively lowers blood pressure in patients with mild-to-moderate hypertension.[23] Its efficacy was found to be comparable to that of other major antihypertensive classes, including ARBs (irbesartan, losartan, valsartan), ACE inhibitors (ramipril), and diuretics (hydrochlorothiazide - HCTZ).[10][23]
| Study (Example) | Dose | Comparator | Mean Reduction in SBP/DBP (mmHg) | Reference |
| Gradman et al. | Aliskiren 150 mg | Irbesartan 150 mg | 12.5 / 9.3 | [23] |
| Aliskiren 300 mg | Placebo | 15.8 / 11.1 vs. 4.9 / 4.1 | [23] | |
| Belgian DRIVER Study | Aliskiren (various) | Prior inadequate therapy | 22.9 / 10.5 | [15] |
| Table 3: Summary of Efficacy Data from Key Clinical Trials |
Aliskiren also proved effective when used in combination with other antihypertensive agents. Combinations with HCTZ and amlodipine resulted in greater blood pressure reductions than either monotherapy alone.[15][23]
Adverse Events and Safety Profile
In initial clinical trials, Aliskiren was generally well-tolerated, with a safety profile similar to placebo.[26] The most common adverse effects were mild and included diarrhea, headache, dizziness, and nasopharyngitis.[10] Notably, rates of cough were significantly lower with Aliskiren compared to ACE inhibitors.[26]
| Adverse Event | Aliskiren 150 mg (%) | Aliskiren 300 mg (%) | Placebo (%) | ACE Inhibitors (%) | ARBs (%) |
| Any AE (Long-term) | 33.7 | 43.2 | N/A | 60.1 | 53.9 |
| Diarrhea | ~1.2 | ~2.5 | ~1.0 | N/A | N/A |
| Headache | ~2.4 | ~6.2 | ~5.3 | N/A | N/A |
| Dizziness | ~2.9 (all doses) | ~2.9 (all doses) | ~2.0 | N/A | N/A |
| Cough (Long-term) | Lower incidence | Lower incidence | N/A | Significantly Higher | Similar |
| Table 4: Pooled Adverse Events Data from Clinical Trials.[23][26] Note: Percentages are aggregated from different study pools and are for comparative illustration. |
Post-Marketing and Revised Contraindications
Post-approval surveillance brought new safety information to light. In December 2011, the ALTITUDE (Aliskiren Trial in Type 2 Diabetes Using Cardio-Renal Endpoints) study was halted. The trial revealed that in patients with type 2 diabetes and renal impairment who were already receiving an ACE inhibitor or an ARB, adding Aliskiren led to an increased risk of adverse outcomes, including nonfatal stroke, renal complications, hyperkalemia (high blood potassium), and hypotension (low blood pressure).[1]
This led to a significant change in clinical guidance. A new contraindication was added to Aliskiren's label, warning against its use in combination with ACE inhibitors or ARBs in patients with diabetes.[1] A warning was also added to avoid this combination in patients with moderate to severe renal impairment.[12]
Conclusion
The development of Aliskiren is a landmark success story in structure-based drug design, delivering the first orally active direct renin inhibitor and offering a novel mechanism for the treatment of hypertension. By targeting the RAAS at its origin, Aliskiren effectively reduces plasma renin activity and lowers blood pressure with an efficacy comparable to established antihypertensive agents. While its initial promise was tempered by later findings that led to important contraindications for its use in specific patient populations, Aliskiren remains a significant tool in the pharmacological armamentarium. Its journey from molecular modeling to clinical application provides invaluable lessons on the power of rational drug design and the critical importance of post-marketing surveillance in fully defining the therapeutic role of a novel agent.
References
- 1. Aliskiren - Wikipedia [en.wikipedia.org]
- 2. Aliskiren: the first renin inhibitor for clinical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Aliskiren - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of aliskiren, an oral direct renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based design of aliskiren, a novel orally effective renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-based drug design and the discovery of aliskiren (Tekturna): perseverance and creativity to overcome a R&D pipeline challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Aliskiren: An orally active renin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 12. ijcrt.org [ijcrt.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Clinical pharmacokinetics and pharmacodynamics of aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Aliskiren - BioPharma Notes [biopharmanotes.com]
- 17. ovid.com [ovid.com]
- 18. Aliskiren--mode of action and preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. abcam.com [abcam.com]
- 21. mdpi.com [mdpi.com]
- 22. ahajournals.org [ahajournals.org]
- 23. Aliskiren: review of efficacy and safety data with focus on past and recent clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Tekturna (aliskiren) FDA Approval History - Drugs.com [drugs.com]
- 25. jwatch.org [jwatch.org]
- 26. Safety and Tolerability of the Direct Renin Inhibitor Aliskiren: A Pooled Analysis of Clinical Experience in More Than 12,000 Patients With Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
